molecular formula C20H18N2O3 B5660959 Ethyl 4-(4-acetylanilino)quinoline-3-carboxylate

Ethyl 4-(4-acetylanilino)quinoline-3-carboxylate

Cat. No.: B5660959
M. Wt: 334.4 g/mol
InChI Key: ZENPAQJYNBTCJS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylanilino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline derivatives are well-regarded for their biological activities, including antibacterial, antimalarial, and anticancer properties . This compound, in particular, has garnered attention due to its potential therapeutic applications and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-acetylanilino)quinoline-3-carboxylate typically involves the Friedländer condensation, a well-known method for constructing quinoline derivatives. This reaction involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality . The reaction is usually catalyzed by a base and carried out under reflux conditions in an alcoholic solvent.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetylanilino)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce quinoline-3-carbinol derivatives .

Comparison with Similar Compounds

Ethyl 4-(4-acetylanilino)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug that also exhibits anticancer properties.

    Quinine: A naturally occurring antimalarial compound.

    Camptothecin: An anticancer agent that inhibits DNA topoisomerase I.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows for diverse chemical modifications and applications. Its acetylanilino group, in particular, provides additional sites for chemical reactions, enhancing its versatility in synthetic and medicinal chemistry .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of bioactive molecules and industrial chemicals

Properties

IUPAC Name

ethyl 4-(4-acetylanilino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-25-20(24)17-12-21-18-7-5-4-6-16(18)19(17)22-15-10-8-14(9-11-15)13(2)23/h4-12H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENPAQJYNBTCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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